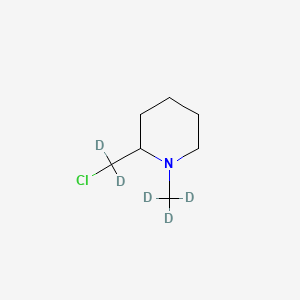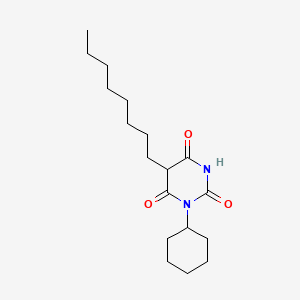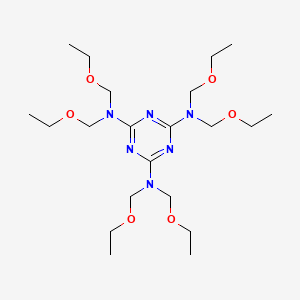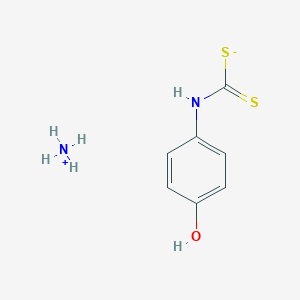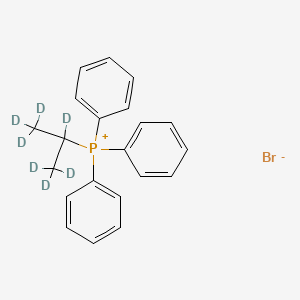
1,1,1,2,3,3,3-Heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the InChI Key HSOZCYIMJQTYEX-IAEYDMPTSA-M Isopropyl-d7 Triphenylphosphonium Bromide . This compound is an isotope-labeled analogue of Isopropyl (triphenyl)phosphonium bromide, which is widely used in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropyl-d7 Triphenylphosphonium Bromide can be synthesized through the reaction of triphenylphosphine with isopropyl bromide in the presence of a deuterium source. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of Isopropyl-d7 Triphenylphosphonium Bromide involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes strict control of reaction parameters and purification steps to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Isopropyl-d7 Triphenylphosphonium Bromide can undergo oxidation reactions, forming phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Reduction: The compound can be reduced to form triphenylphosphine and isopropyl-d7 bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include hydroxide ions, alkoxides, and amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted triphenylphosphonium compounds.
Reduction: Triphenylphosphine and isopropyl-d7 bromide.
Applications De Recherche Scientifique
Chemistry: Isopropyl-d7 Triphenylphosphonium Bromide is used as a reagent in organic synthesis, particularly in the preparation of isotope-labeled compounds for NMR spectroscopy studies.
Biology: In biological research, this compound is used to study metabolic pathways through stable isotope labeling, allowing researchers to trace the incorporation and transformation of labeled molecules in biological systems.
Medicine: The compound is used in the development of diagnostic tools and imaging agents, particularly in the study of metabolic disorders and diseases.
Industry: In the industrial sector, Isopropyl-d7 Triphenylphosphonium Bromide is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
Isopropyl-d7 Triphenylphosphonium Bromide exerts its effects primarily through its role as a phosphonium salt. It can interact with various molecular targets, including enzymes and receptors, influencing their activity and function. The deuterium labeling allows for detailed mechanistic studies using NMR spectroscopy, providing insights into the molecular pathways involved.
Comparaison Avec Des Composés Similaires
Isopropyl (triphenyl)phosphonium bromide (CAS 1530-33-2): The non-deuterated analogue of Isopropyl-d7 Triphenylphosphonium Bromide.
Methyl (triphenyl)phosphonium bromide: Another phosphonium salt used in organic synthesis.
Ethyl (triphenyl)phosphonium bromide: Similar in structure but with an ethyl group instead of an isopropyl group.
Uniqueness: Isopropyl-d7 Triphenylphosphonium Bromide is unique due to its deuterium labeling, which makes it particularly valuable for NMR spectroscopy studies. This labeling allows researchers to distinguish between different isotopic forms and study the dynamics and mechanisms of chemical reactions in greater detail.
Propriétés
Formule moléculaire |
C21H22BrP |
|---|---|
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1/i1D3,2D3,18D; |
Clé InChI |
HSOZCYIMJQTYEX-IAEYDMPTSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
SMILES canonique |
CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-Ethyl-6-(oxan-2-yloxy)hexoxy]carbonylbenzoic acid](/img/structure/B13828536.png)

![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![N-[(E)-1H-indol-3-ylmethylideneamino]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B13828553.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)
